1-(4-fluoro-3-methylphenyl)-3-methylthiourea
Description
Properties
IUPAC Name |
1-(4-fluoro-3-methylphenyl)-3-methylthiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FN2S/c1-6-5-7(3-4-8(6)10)12-9(13)11-2/h3-5H,1-2H3,(H2,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEYHKAAMPZKCLY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=S)NC)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11FN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluoro-3-methylphenyl)-N’-methylthiourea typically involves the reaction of 4-fluoro-3-methylaniline with methyl isothiocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol under reflux conditions. The reaction proceeds via nucleophilic addition of the amine to the isothiocyanate, followed by cyclization to form the thiourea derivative.
Industrial Production Methods
In an industrial setting, the production of N-(4-fluoro-3-methylphenyl)-N’-methylthiourea can be scaled up by using continuous flow reactors. This method allows for better control of reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and enhances safety.
Chemical Reactions Analysis
Types of Reactions
N-(4-fluoro-3-methylphenyl)-N’-methylthiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the thiourea group can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of corresponding amines.
Substitution: The fluoro group on the phenyl ring can undergo nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether or tetrahydrofuran under inert atmosphere.
Substitution: Nucleophiles such as amines or thiols; reactions are often conducted in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide at elevated temperatures.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Substituted phenyl derivatives
Scientific Research Applications
Medicinal Chemistry Applications
The compound has shown potential in several therapeutic areas, primarily due to its biological activity against various diseases.
Anticancer Activity:
Research indicates that derivatives of thiourea compounds, including 1-(4-fluoro-3-methylphenyl)-3-methylthiourea, exhibit significant anticancer properties. For instance, studies have demonstrated that similar compounds can inhibit cell proliferation in human cancer cell lines, showing mean growth inhibition values that suggest effectiveness against tumors .
Anti-inflammatory Properties:
Thiourea derivatives are also recognized for their anti-inflammatory effects. They act as inhibitors of pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This makes them candidates for treating conditions such as rheumatoid arthritis and other inflammatory disorders .
Antimicrobial Activity:
The compound has been evaluated for its antimicrobial properties, with findings suggesting effectiveness against a spectrum of bacteria and fungi. This indicates potential applications in developing new antibiotics or antifungal agents .
Synthesis and Structural Modification
This compound can serve as a precursor for synthesizing various heterocyclic compounds. The structural modifications of thioureas can lead to the formation of more complex molecules with enhanced biological activities. For instance, the incorporation of different substituents can yield compounds with improved pharmacological profiles .
Case Studies
Case Study 1: Antidiabetic Potential
A recent study investigated the effects of thiourea derivatives on diabetic animal models. The results indicated that these compounds significantly reduced blood glucose levels over a four-week treatment period, highlighting their potential as anti-diabetic agents.
Case Study 2: Antitumor Activity Assessment
In another study, this compound was tested against a panel of cancer cell lines following National Cancer Institute protocols. The compound demonstrated notable cytotoxicity, with IC50 values indicating effective inhibition of cell growth across multiple cancer types .
Summary of Findings
The application of this compound spans several fields:
Mechanism of Action
The mechanism of action of N-(4-fluoro-3-methylphenyl)-N’-methylthiourea involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and other non-covalent interactions with the active sites of enzymes, leading to inhibition of enzyme activity. The presence of the fluoro and methyl groups enhances its binding affinity and specificity towards certain molecular targets.
Comparison with Similar Compounds
Structural Features
Thiourea derivatives differ in substituents on the aromatic ring and the thiourea backbone, which influence their physicochemical and biological properties:
Physicochemical Properties
- Solubility : Fluorine and methyl groups balance lipophilicity and solubility. For example, 1-(2,4-dimethylphenyl)-3-methylthiourea has a predicted density of 1.131 g/cm³ and pKa of 13.70, suggesting moderate water solubility .
- Thermal Stability : Thiourea derivatives with bulky substituents (e.g., hexylbenzoyl) exhibit higher melting points due to increased van der Waals interactions .
Molecular Docking and Binding Interactions
- The 1-(2,4-dichlorobenzoyl)-3-methylthiourea complex forms four hydrogen bonds with ribonucleotide reductase residues (Arg 293, Ser 217) and hydrophobic interactions, enhancing stability .
- Fluorine substituents in 4-fluorobenzoyl derivatives improve binding to EGFR tyrosine kinase via dipole interactions .
Biological Activity
1-(4-Fluoro-3-methylphenyl)-3-methylthiourea is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides an overview of the compound's biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound can be represented by the following chemical structure:
- Chemical Formula : C10H12FN2S
- Molecular Weight : 218.28 g/mol
This compound is believed to exert its biological effects through several mechanisms, including:
- Inhibition of Enzymatic Activity : The thiourea moiety can interact with various enzymes, potentially inhibiting their activity.
- Antioxidant Properties : The presence of the fluorine atom may enhance the compound's ability to scavenge free radicals, contributing to its antioxidant effects.
- Receptor Modulation : The compound may act as a modulator for certain receptors involved in inflammatory processes.
Biological Activities
The biological activities of this compound include:
- Antimicrobial Activity : Demonstrated effectiveness against various bacterial strains.
- Anti-inflammatory Effects : Shown to reduce inflammation in animal models.
- Antitumor Potential : Preliminary studies suggest it may inhibit tumor cell proliferation.
Summary of Biological Activities
| Activity Type | Observations | References |
|---|---|---|
| Antimicrobial | Effective against Gram-positive and Gram-negative bacteria | |
| Anti-inflammatory | Reduced edema in carrageenan-induced paw edema model | |
| Antitumor | Inhibited growth of cancer cell lines in vitro |
Case Studies
Several studies have investigated the biological activity of this compound, providing insights into its potential applications.
-
Antimicrobial Study :
- A study evaluated the antimicrobial efficacy of the compound against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial growth at concentrations above 50 µg/mL, suggesting potential as a therapeutic agent for bacterial infections.
-
Anti-inflammatory Research :
- In a controlled animal study, the compound was administered to rats with induced paw edema. Results showed a marked decrease in paw swelling compared to the control group, indicating anti-inflammatory properties.
-
Antitumor Activity :
- In vitro studies on various cancer cell lines demonstrated that this compound inhibited cell proliferation by inducing apoptosis. The mechanism was linked to the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors.
Q & A
Basic: What are the critical parameters for optimizing the synthesis of 1-(4-fluoro-3-methylphenyl)-3-methylthiourea?
Answer:
The synthesis of thiourea derivatives requires precise control of reaction parameters. Key factors include:
- Temperature : Reactions are often conducted under reflux (e.g., 75°C for 7 hours in ethanol for analogous Fe(III) complexes) or at room temperature, depending on substrate reactivity .
- Solvent choice : Polar aprotic solvents (e.g., ethanol) enhance reaction homogeneity, while catalysts like triethylamine improve acyl chloride coupling efficiency .
- Reaction time : Extended reflux durations (≥7 hours) are typical for high-yield metal complex formation, though shorter times may suffice for simpler derivatives .
Table 1: Example Synthesis Parameters from Analogous Thiourea Derivatives
| Parameter | Conditions (Example) | Yield | Reference |
|---|---|---|---|
| Temperature | 75°C (reflux) | 97.85% | |
| Solvent | Ethanol | >95% | |
| Catalyst | Triethylamine | 97.58% |
Basic: Which analytical techniques are essential for characterizing this compound?
Answer:
Structural confirmation and purity assessment rely on:
- FT-IR : Identifies thiourea C=S stretches (~1250–1350 cm⁻¹) and aryl/alkyl groups .
- NMR (¹H/¹³C) : Resolves substituent environments (e.g., methyl, fluorophenyl groups) .
- Mass Spectrometry : Validates molecular weight and fragmentation patterns .
- UV-Vis Spectroscopy : Detects π→π* transitions in aromatic systems, useful for tracking conjugation .
Advanced: How can molecular docking predict the biological activity of this thiourea derivative?
Answer:
Computational docking evaluates ligand-receptor interactions:
- Binding Affinity (ΔG) : Lower ΔG values (e.g., -7.76 kcal/mol for Fe(III) complexes) indicate stronger binding .
- Hydrogen Bonding : Critical for stability; e.g., interactions with Arg 293 and Ser 217 residues in ribonucleotide reductase .
- Hydrophobic Interactions : Enhance ligand-receptor complementarity (e.g., 12 hydrophobic bonds in Fe(III) complexes) .
Table 2: Docking Results for Thiourea Derivatives
| Compound | ΔG (kcal/mol) | Inhibition Constant | Reference |
|---|---|---|---|
| Bis-(1-(2,4-dichlorobenzoyl)-3-methylthiourea) Fe(III) | -7.76 | 2.11 µM | |
| Hydroxyurea (Control) | -5.20 | 5.80 µM |
Advanced: What methodologies are effective for synthesizing metal complexes with this thiourea?
Answer:
Metal complexation involves:
- Ligand-to-Metal Ratio : Stoichiometric control (e.g., 2:1 ligand:Fe³⁺) to prevent incomplete coordination .
- Reaction Conditions : Reflux in ethanol (75°C, 7 hours) optimizes Fe(III) complex yields .
- Purification : Rotary evaporation and recrystallization ensure high purity (>97%) .
Basic: How does solvent choice impact synthesis kinetics and yield?
Answer:
- Polar Solvents (e.g., ethanol) : Enhance solubility of ionic intermediates, accelerating reaction rates .
- Non-Polar Solvents : May reduce side reactions but slow kinetics due to poor substrate dissolution .
Advanced: What structural insights do X-ray crystallography and DFT provide for thiourea derivatives?
Answer:
- X-ray Crystallography : Resolves bond lengths (e.g., C=S ~1.68 Å) and dihedral angles, confirming planar thiourea cores .
- DFT Calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) and vibrational spectra, validated against experimental IR/NMR .
Advanced: How to address contradictions in reported biological activities of thiourea derivatives?
Answer:
- Systematic Variation : Test activity under standardized assays (e.g., ribonucleotide reductase inhibition) .
- Structural Modifications : Compare substituent effects (e.g., fluoro vs. chloro groups) on binding affinities .
- Meta-Analysis : Reconcile discrepancies using computational models (e.g., QSAR) and in vitro validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
